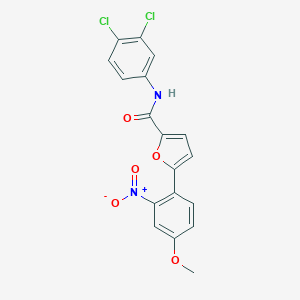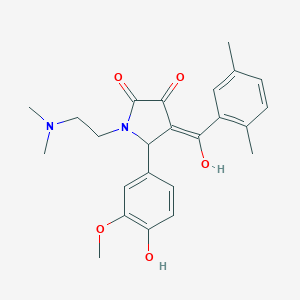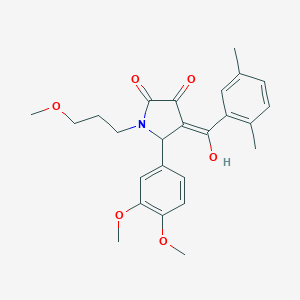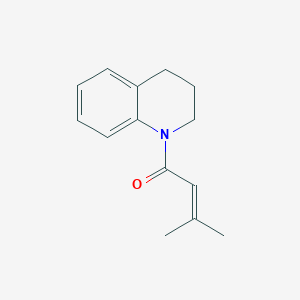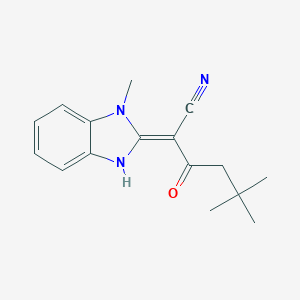![molecular formula C15H18N2O3S2 B254992 N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B254992.png)
N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and has been extensively studied for its biological and physiological effects.
Wirkmechanismus
The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide is not fully understood. However, studies have suggested that this compound inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the development and progression of cancer. By inhibiting BTK activity, N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide has several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress the immune system. These effects make N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide a promising candidate for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in large quantities. Additionally, N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide has potent anti-tumor activity, making it an ideal compound for testing in preclinical studies.
However, there are also limitations to using N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide in lab experiments. This compound is highly toxic and can cause severe side effects, making it difficult to use in vivo studies. Additionally, the mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide. One of the primary areas of research is in the development of new cancer therapies based on this compound. Researchers are also exploring the potential applications of N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide in other fields, such as immunology and inflammation.
Conclusion
N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide is a promising compound that has potential applications in various fields. This compound has potent anti-tumor activity and can inhibit the growth of cancer cells. However, further research is needed to fully understand the mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide and to develop new therapies based on this compound.
Synthesemethoden
The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide is a complex process that involves several steps. The initial step involves the reaction of tert-butylamine with 4-bromoaniline to form 4-(tert-butylamino)aniline. This compound is then reacted with 2-bromothiophene-3-carboxylic acid to form the desired product, N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide has been extensively studied for its potential applications in various fields. One of the primary applications of this compound is in the treatment of cancer. Studies have shown that N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide has potent anti-tumor activity and can inhibit the growth of various cancer cells.
Eigenschaften
Produktname |
N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide |
|---|---|
Molekularformel |
C15H18N2O3S2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H18N2O3S2/c1-15(2,3)17-22(19,20)12-8-6-11(7-9-12)16-14(18)13-5-4-10-21-13/h4-10,17H,1-3H3,(H,16,18) |
InChI-Schlüssel |
PSVMZOOGPAPZQV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Kanonische SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-4-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254909.png)
![5-chloro-4-[2-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254911.png)
![(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B254914.png)
![3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254915.png)
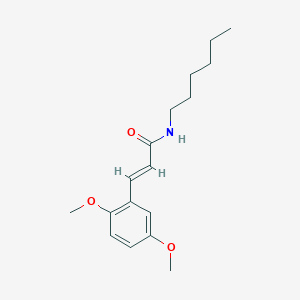
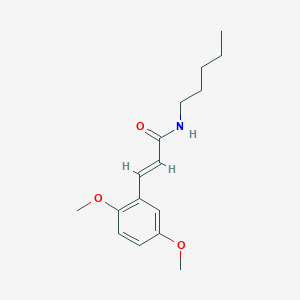

![1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254922.png)
